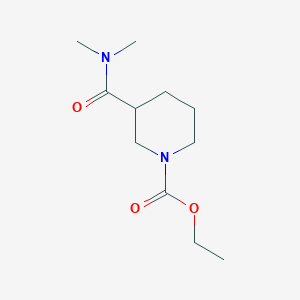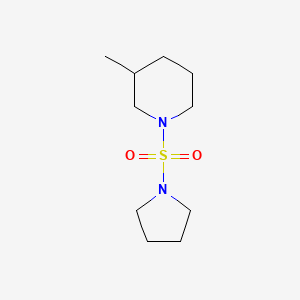
1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide, commonly known as CDC or Carfentrazone-ethyl, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. The chemical is a member of the triazolinone family of herbicides and has a unique mechanism of action that makes it effective against a wide range of weeds.
作用机制
CDC works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. The inhibition of this enzyme leads to the accumulation of toxic intermediates, which ultimately result in the death of the plant. CDC is a contact herbicide, meaning that it only affects the part of the plant that comes into contact with the chemical.
Biochemical and Physiological Effects:
CDC has been found to have a low toxicity profile in mammals and is not expected to cause any adverse effects when used according to label instructions. The chemical is rapidly metabolized and excreted from the body, and there is no evidence of accumulation in tissues. However, exposure to high concentrations of CDC may cause irritation to the skin, eyes, and respiratory tract.
实验室实验的优点和局限性
CDC is a highly effective herbicide that can be used to control a wide range of broadleaf weeds. The chemical has a unique mechanism of action that makes it effective against weeds that are resistant to other herbicides. CDC is also relatively safe for mammals and has a low toxicity profile. However, the chemical is not effective against grasses and is only effective as a contact herbicide, meaning that it only affects the part of the plant that comes into contact with the chemical.
未来方向
There are several future directions for research on CDC, including:
1. Development of new formulations of CDC that can improve its efficacy and reduce its environmental impact.
2. Study of the potential of CDC as a pre-emergent herbicide, which can prevent the germination of weed seeds.
3. Investigation of the potential of CDC as a tool for weed management in organic farming systems.
4. Study of the impact of CDC on non-target organisms, such as beneficial insects and soil microorganisms.
5. Development of new methods for the synthesis of CDC that can reduce the cost and environmental impact of the chemical.
Conclusion:
CDC is a highly effective herbicide that has a unique mechanism of action and is widely used in agriculture to control broadleaf weeds. The chemical has a low toxicity profile in mammals and is relatively safe for the environment. However, further research is needed to improve the efficacy and reduce the environmental impact of the chemical.
合成方法
CDC is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 3-chlorobenzoic acid with methylamine to form 3-chlorobenzamide. The second step involves the reaction of 3-chlorobenzamide with cyclopropanecarboxylic acid to form 1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide.
科学研究应用
CDC has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of broadleaf weeds. The chemical has been used in various crops, including soybeans, cotton, and wheat, to control weeds and improve crop yield. CDC has also been studied for its potential use in weed management in non-crop areas, such as roadsides and industrial sites.
属性
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(2)11(15)12(6-7-12)9-4-3-5-10(13)8-9/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKDBIMNWSHCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)







